1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
Overview
Description
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline is a heterocyclic compound with the molecular formula C20H23N. It is a derivative of quinoline, characterized by the presence of a benzyl group and multiple methyl groups attached to the quinoline ring.
Preparation Methods
The synthesis of 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydrogen atom on the nitrogen atom by the benzyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroquinoline derivatives.
Scientific Research Applications
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline can be compared with other similar compounds, such as:
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzyl-2-methylimidazole: Contains an imidazole ring instead of a quinoline ring, leading to distinct reactivity and applications.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A cyclobutane derivative with different structural and functional characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and multiple methyl groups, which confer unique chemical and biological properties.
Biological Activity
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline (C20H23N) is a heterocyclic compound belonging to the quinoline family. Its unique structure, featuring a benzyl group and multiple methyl substituents on the quinoline ring, contributes to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains by interfering with essential enzymatic pathways involved in microbial metabolism. For instance:
- Mechanism of Action : The compound binds to specific enzymes critical for bacterial survival, leading to inhibition of cell wall synthesis and metabolic disruption.
- Case Study : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. Key findings include:
- Cell Lines Tested : The compound was tested on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.
- Results : The IC50 values were reported as 0.80 µM for HeLa and 0.43 µM for MCF7 cells . These values indicate potent cytotoxicity.
- Mechanism of Action : It induces apoptosis via reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase . This suggests that the compound disrupts normal cell cycle progression and promotes programmed cell death.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with related compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | High |
2,2,4-Tetramethyl-1,2-dihydroquinoline | Similar without benzyl group | Low | Moderate |
1-Benzyl-2-methylimidazole | Different ring structure | Low | Low |
This table illustrates that while related compounds may share structural features with this compound, they often lack the same level of biological activity.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- DNA Interaction : It shows strong binding affinity to DNA with an intrinsic binding constant () of , indicating intercalative binding which can lead to DNA cleavage .
- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and cancer cell proliferation by forming covalent bonds with nucleophilic sites on these proteins .
Properties
IUPAC Name |
1-benzyl-2,2,4,6-tetramethylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-15-10-11-19-18(12-15)16(2)13-20(3,4)21(19)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXAIACYQLUKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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